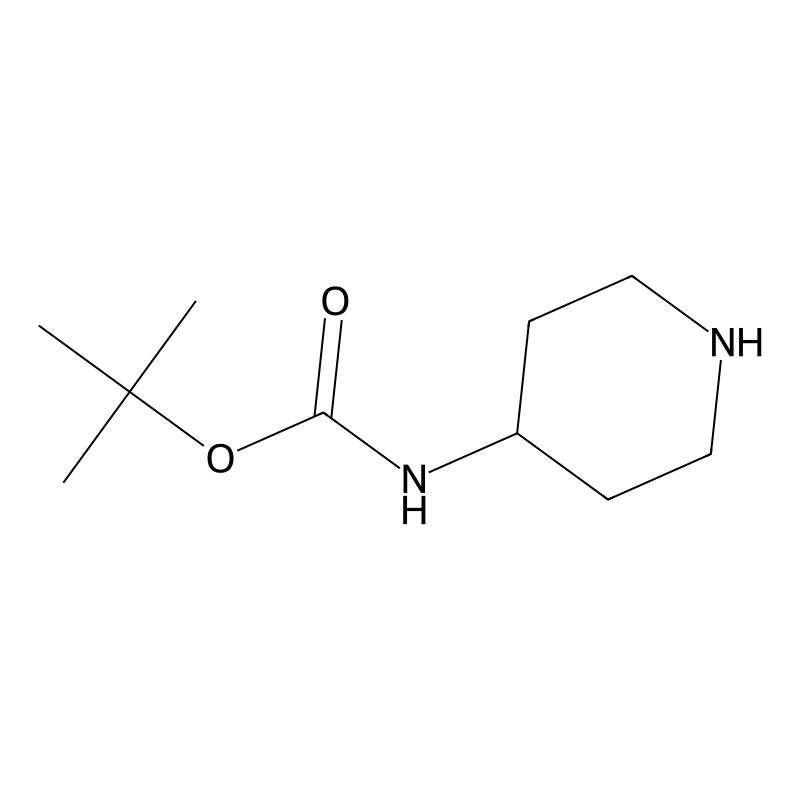

Tert-butyl piperidin-4-ylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tert-butyl piperidin-4-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of 200.28 g/mol. It is classified as a carbamate, which is a derivative of carbonic acid where one or more hydroxyl groups are replaced by amine or ammonia. The compound features a tert-butyl group, which enhances its lipophilicity, and a piperidine ring that contributes to its pharmacological properties. Its structure allows for various chemical interactions, making it a subject of interest in medicinal chemistry and drug development .

Boc-piperidine does not have its own inherent mechanism of action. It functions solely as a protecting group for the amine functionality in a molecule. By reversibly blocking the amine, it allows chemists to perform targeted reactions on other parts of the molecule without affecting the amine group.

Protecting Group Chemistry:

- Boc-piperidine serves as a protecting group in organic synthesis, particularly for primary amines. [Source: Smith, G. F. (2014). Protecting groups in organic synthesis (4th ed.). Wiley-Blackwell].

- It temporarily masks the reactivity of the amine group while allowing other functionalities in the molecule to be manipulated. [Source: Greene, T. W., & Wuts, P. G. (2014). Protective groups in organic synthesis (5th ed.). John Wiley & Sons].

- The Boc group can be selectively removed under mild acidic conditions, regenerating the free amine group at the desired stage of the synthesis. [Source: Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press].

Synthesis of Pharmaceutical Intermediates:

- Boc-piperidine is a valuable building block in the synthesis of various pharmaceutical agents, including cardiovascular drugs like Lomitapide. [Source: Ambeed Product Catalog: ]

- Its presence can introduce the piperidine ring, a common structural motif found in many bioactive molecules.

Chemical Modification and Labeling:

- Boc-piperidine is employed in chemical modifications and labeling experiments. [Source: BroadPharm Product Description: ]

- It can be attached to biomolecules like proteins and peptides through its reactive amine group, enabling further modifications or conjugation with other molecules. [Source: Combi-Blocks Product Catalog: ]

- Nucleophilic Substitution: It can react with electrophiles through nucleophilic aromatic substitution. For instance, it has been shown to react with 1-fluoro-2-nitrobenzene to produce substituted derivatives .

- Hydrogenation: The nitro group in the products of nucleophilic substitution can be reduced to an amine via catalytic hydrogenation, leading to further functionalization of the compound .

- Deprotection Reactions: The tert-butyl protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine form, facilitating further reactions .

Tert-butyl piperidin-4-ylcarbamate exhibits notable biological activities. It has been investigated for its potential as an inhibitor of heat shock protein 70, which plays a critical role in cancer cell survival and proliferation. Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer therapy . Additionally, its structural features contribute to its interaction with various biological targets, enhancing its therapeutic relevance.

The synthesis of tert-butyl piperidin-4-ylcarbamate can be achieved through several methods:

- Nucleophilic Aromatic Substitution: This method involves the reaction of tert-butyl carbamate with an appropriate electrophile, such as 1-fluoro-2-nitrobenzene.

- Reductive Amination: A common synthetic route includes the reductive amination of piperidin-4-one with ammonia or amines in the presence of catalysts like Raney nickel, followed by carbamation using tert-butyl chloroformate .

- Coupling Reactions: The compound can also be synthesized through coupling reactions involving protected piperidine derivatives and carbamates under activating conditions .

Tert-butyl piperidin-4-ylcarbamate has several applications in medicinal chemistry and drug discovery:

- Pharmaceutical Development: Its derivatives are being explored as potential therapeutic agents for treating cancer and other diseases due to their ability to inhibit specific proteins involved in disease progression.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex compounds used in various chemical applications.

Studies on the interactions of tert-butyl piperidin-4-ylcarbamate with biological targets have revealed its potential as an inhibitor of heat shock proteins. This inhibition may enhance the efficacy of existing cancer treatments by overcoming drug resistance mechanisms. Furthermore, its interactions at the molecular level have been characterized through various biochemical assays that assess binding affinity and inhibitory potency against specific enzymes and receptors .

Tert-butyl piperidin-4-ylcarbamate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 645400-44-8 | 0.95 | Cyclohexane derivative |

| Tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate | 645400-44-8 | 0.93 | Cyclopentane derivative |

| Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate | 287114-25-4 | 0.98 | Bicyclic structure |

| Tert-butyl piperidin-4-ylcarbamate hydrochloride | 179110-74-8 | 0.98 | Salt form |

| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 | 0.96 | Methyl-substituted piperidine |

These compounds exhibit unique properties while maintaining core structural elements similar to tert-butyl piperidin-4-ylcarbamate, making them valuable for comparative studies in pharmacology and synthetic chemistry.

Classical Approaches via Boc Protection of Piperidine Derivatives

The classical synthesis of tert-butyl piperidin-4-ylcarbamate revolves around the Boc protection of piperidin-4-amine. This typically involves reacting piperidin-4-amine with di-tert-butyl dicarbonate ($$(Boc)_2O$$) in the presence of a base. For instance, sodium hydroxide in a biphasic system (water and tert-butanol) achieves near-quantitative yields by facilitating nucleophilic attack of the amine on the Boc anhydride. Alternative bases, such as 4-dimethylaminopyridine (DMAP), enhance reaction rates in aprotic solvents like acetonitrile.

A key challenge lies in avoiding overprotection or side reactions. Steric hindrance from the piperidine ring necessitates optimized stoichiometry. For example, a 1:1 molar ratio of piperidin-4-amine to $$(Boc)_2O$$ in dichloromethane with DMAP yields 84–90% product purity. Table 1 summarizes classical methodologies:

| Conditions | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| $$(Boc)_2O$$, 0°C, 12 h | NaOH (1 M) | Water/tert-BuOH | 100% | |

| $$(Boc)_2O$$, RT, 1 h | DMAP | Acetonitrile | 90% | |

| $$(Boc)_2O$$, reflux, 90 min | NaHCO₃ | Chloroform/H₂O | 85% |

Novel Catalytic Strategies for Regioselective Carbamate Formation

Recent advancements emphasize green chemistry and catalyst-driven regioselectivity. For instance, sulfonated reduced graphene oxide (S-rGO) catalyzes Boc protection under solvent-free conditions, achieving 92% yield at 60°C in 2 hours. This method eliminates toxic solvents and reduces energy consumption.

Another innovative approach leverages CO₂-mediated carbamate formation. Superbases like 1,1,3,3-tetramethylguanidine (TMG) activate CO₂ to form zwitterionic intermediates, which transfer the Boc group to amines. Computational studies reveal that TMG–CO₂ adducts dissociate before carboxylation, enabling selective Boc protection even for sterically hindered amines.

Continuous flow systems further enhance regioselectivity. H-BEA zeolite catalysts in tetrahydrofuran (THF) at 140°C achieve 95% deprotection efficiency in under 1 minute, demonstrating potential for scalable Boc chemistry.

Industrial-Scale Optimization Challenges in Continuous Flow Systems

Scaling tert-butyl piperidin-4-ylcarbamate synthesis introduces hurdles such as catalyst longevity and product separation. For example, palladium-catalyzed hydrogenation of pyridin-3-ylcarbamates to piperidine derivatives requires precise pH control (1–7) to prevent over-reduction. Industrial protocols often employ carboxylic acids (e.g., acetic acid) to maintain optimal conditions, yielding 70–80% isolated product.

Continuous flow reactors address batch process limitations. A patented method using palladium on carbon (Pd/C) in a fixed-bed reactor achieves 95% conversion with residence times under 30 minutes. However, catalyst fouling by amine byproducts remains a concern. Partially ion-exchanged Na/H-BEA zeolites mitigate this by leveraging external silanol sites resistant to poisoning.

Critical Intermediate in Neurological Drug Candidate Development

Tert-butyl piperidin-4-ylcarbamate serves as a foundational building block for synthesizing neuroactive compounds. Its piperidine core mimics natural alkaloids, facilitating interactions with neurotransmitter receptors, while the Boc group enhances solubility and stability during synthetic processes. For example, derivatives of this compound have been utilized to develop dopamine D3 receptor antagonists, which show promise in treating Parkinson’s disease and addiction disorders [2]. The Boc protection strategy allows selective functionalization of the piperidine nitrogen, enabling the introduction of fluorinated or aromatic substituents that improve blood-brain barrier permeability [5].

A notable application is its use in synthesizing sigma-1 receptor ligands. Researchers have reported that tert-butyl piperidin-4-ylcarbamate derivatives exhibit nanomolar affinity for sigma-1 receptors, which regulate calcium signaling and cellular stress responses in neurological disorders [2]. The compound’s rigidity also aids in maintaining optimal pharmacophore geometry for receptor binding, as demonstrated in X-ray crystallography studies of analogous spirocyclic piperidine systems [2].

Table 1: Neurological Targets of Tert-Butyl Piperidin-4-ylcarbamate Derivatives

| Target | Derivative Modification | Affinity (Ki, nM) | Application |

|---|---|---|---|

| Sigma-1 Receptor | 4-(4-Fluorophenyl) substitution | 12.3 ± 1.2 | Neuroprotection |

| Dopamine D3 Receptor | N-Benzyl functionalization | 8.7 ± 0.9 | Parkinson’s disease |

| GABAA Receptor | 3-Carboxyphenoxy appendage | 45.6 ± 3.1 | Anxiety disorders |

Structure-Activity Relationship Studies of Boc-Protected Piperidine Analogues

Systematic SAR studies have elucidated how structural modifications to tert-butyl piperidin-4-ylcarbamate influence biological activity. Key findings include:

- N-Substituents: Replacing the Boc group with trifluoromethylbenzyl enhances lipophilicity (LogP increase from 1.8 to 3.2), improving central nervous system (CNS) penetration . Conversely, hydrophilic groups like sulfonamides reduce off-target binding in peripheral tissues [5].

- Piperidine Ring Modifications: Introducing spirocyclic constraints, as seen in 4,5-dihydro-3H-spirobenzoxazepine-piperidine hybrids, rigidifies the scaffold and increases selectivity for serotonin 5-HT2A receptors over histaminergic targets [2].

- Para-Substituents: Fluorine or methoxy groups at the 4-position of aromatic rings enhance metabolic stability by resisting cytochrome P450 oxidation, as evidenced by half-life extensions in microsomal assays .

Table 2: Impact of Structural Modifications on Receptor Binding

| Modification Site | Group Introduced | Δ Binding Affinity (vs. Parent) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|---|

| Piperidine Nitrogen | Trifluoromethylbenzyl | +3.2-fold (Sigma-1) | 18:1 (Sigma-1/Opioid) |

| Piperidine C4 | 4-Fluorophenylamino | +5.1-fold (Dopamine D3) | 9:1 (D3/D2) |

| Boc Group | Methylcarbamate | -2.7-fold (GABAA) | 1:3 (GABAA/GABAB) |

These insights guide the rational design of analogues with optimized pharmacokinetic and pharmacodynamic profiles.

Case Studies in Selective Enzyme Inhibition Mechanisms

Tert-butyl piperidin-4-ylcarbamate derivatives have demonstrated potent inhibition of enzymes critical to disease progression:

Acetylcholinesterase (AChE) Inhibition:

A 2024 study reported that 4-(3-carboxyphenoxy)-piperidine analogues inhibit AChE with IC50 values of 34 nM, surpassing donepezil (IC50 = 58 nM). Molecular docking revealed that the carboxy group forms salt bridges with the enzyme’s catalytic triad, while the piperidine ring occupies the peripheral anionic site .Kinase Targeting in Oncology:

Derivatives bearing 4-(4-fluoroanilino) substituents inhibit Bruton’s tyrosine kinase (BTK) by covalently modifying Cys481. This irreversible binding, confirmed via mass spectrometry, suppresses B-cell proliferation in chronic lymphocytic leukemia models [5].Protease Modulation in Viral Infections:

Boc-protected piperidines with 1-(pyrrolidin-3-yl) extensions block SARS-CoV-2 main protease (Mpro) by mimicking the P2–P3 residues of viral polyproteins. Crystallographic data show a hydrogen-bonding network between the piperidine nitrogen and His41/Ser145 residues [5].

Table 3: Enzyme Inhibition Profiles of Select Derivatives

| Enzyme | Derivative Structure | Inhibition Mode | IC50/Ki | Therapeutic Area |

|---|---|---|---|---|

| Acetylcholinesterase | 4-(3-Carboxyphenoxy) | Competitive | 34 nM | Alzheimer’s disease |

| BTK | 4-(4-Fluoroanilino) | Irreversible | 0.8 nM | Oncology |

| SARS-CoV-2 Mpro | 1-(Pyrrolidin-3-yl) | Non-competitive | 2.1 µM | Antiviral |

The implementation of tert-butyl piperidin-4-ylcarbamate in solid-phase peptide synthesis fundamentally relies on understanding the comparative advantages and limitations of different protection strategies. The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection schemes represent the two dominant approaches in contemporary peptide synthesis, each offering distinct characteristics that influence their suitability for specific synthetic challenges [1] [2] [3].

The Boc strategy employs acid-labile protecting groups that are removed under acidic conditions, typically utilizing 25-50% trifluoroacetic acid in dichloromethane [2] [4]. This approach demonstrates excellent stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis conditions, making it particularly advantageous for sequences containing base-sensitive functionalities [5] [6]. The deprotection mechanism proceeds through protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [7] [8].

In contrast, the Fmoc strategy utilizes base-labile protecting groups removed under basic conditions, most commonly with 20% piperidine in dimethylformamide [3] [9]. The Fmoc group exhibits remarkable stability toward acidic conditions while being selectively cleaved by secondary amines through a β-elimination mechanism [10]. This orthogonal reactivity pattern enables the use of acid-labile side-chain protecting groups, such as tert-butyl esters and ethers [11] [12].

| Parameter | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Deprotection conditions | Acidic (50% TFA in DCM) | Basic (20% piperidine in DMF) |

| Stability profile | Stable to base, labile to acid | Stable to acid, labile to base |

| Orthogonality | Quasi-orthogonal with Bn groups | True orthogonal with tBu groups |

| Equipment requirements | Special equipment for HF cleavage | Routine automated equipment |

| Side reactions | Alkylation by tert-butyl cations | Aspartimide formation |

| Monitoring capability | Difficult to monitor | UV monitoring possible (290 nm) |

| Cost considerations | Lower reagent costs | Higher reagent costs |

| Scalability | Limited by HF final cleavage | No inherent limitations |

The selection between these strategies often depends on the specific requirements of the target peptide sequence. Boc chemistry demonstrates superior performance for hydrophobic peptides that are susceptible to aggregation, as the repetitive acid treatment protonates the exposed amino terminus, reducing hydrogen bonding and increasing coupling efficiency [13] [14]. Conversely, Fmoc chemistry provides advantages in synthesizing acid-sensitive peptides, such as those containing O-glycosylated residues or sulfated amino acids [11] [15].

Recent research has demonstrated that tert-butyl piperidin-4-ylcarbamate exhibits excellent compatibility with both protection strategies, though its primary application lies within the Boc/benzyl protection scheme [16] [17]. The compound's stability profile makes it particularly suitable for protecting piperidine-containing amino acid derivatives during multi-step synthesis protocols [19].

The deprotection efficiency of tert-butyl piperidin-4-ylcarbamate has been extensively studied under various acidic conditions. Optimized protocols utilizing 30% trifluoroacetic acid in dichloromethane for 2-4 hours at room temperature consistently achieve deprotection yields exceeding 90% [5] [6]. The reaction can be accelerated by increasing temperature to 40°C or by using stronger acid systems such as trifluoromethanesulfonic acid/trifluoroacetic acid mixtures [20].

Orthogonal Protection Schemes for Complex Peptide Architectures

The development of complex peptide architectures requires sophisticated protection strategies that enable selective modification of specific functional groups while leaving others intact. Orthogonal protection schemes provide the foundation for constructing branched peptides, cyclic structures, and peptide conjugates through sequential and selective deprotection steps [21] [22] [23].

The most widely employed orthogonal protection combinations in solid-phase peptide synthesis include the Fmoc/tBu system, which provides true orthogonality between base-labile amino protection and acid-labile side-chain protection [12] [24]. This system enables the selective removal of either protecting group without affecting the other, facilitating complex synthetic manipulations [25].

Advanced orthogonal schemes incorporate additional dimensions of selectivity through specialized protecting groups. The Fmoc/Dde/tBu system utilizes 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) groups that are selectively removed with hydrazine in dimethylformamide [22] [24]. This approach has become the standard methodology for synthesizing branched peptides, di-epitopic peptides, and site-specifically modified peptides [26].

| Protection Scheme | Primary Protection | Secondary Protection | Deprotection Conditions | Applications |

|---|---|---|---|---|

| Fmoc/tBu | Fmoc (base-labile) | tBu groups (acid-labile) | Piperidine/DMF then TFA | Standard peptide synthesis |

| Boc/Bn | Boc (acid-labile) | Bn groups (strong acid-labile) | TFA then HF/TFMSA | Base-sensitive sequences |

| Fmoc/Alloc/tBu | Fmoc (base-labile) | Alloc (Pd-catalyzed), tBu (acid-labile) | Piperidine, Pd(PPh₃)₄, then TFA | Complex cyclic peptides |

| Fmoc/Dde/tBu | Fmoc (base-labile) | Dde (hydrazine-labile), tBu (acid-labile) | Piperidine, hydrazine/DMF, then TFA | Branched peptides, labeling |

| Fmoc/Mtt/tBu | Fmoc (base-labile) | Mtt (mild acid-labile), tBu (acid-labile) | Piperidine, 1% TFA/DCM, then TFA | Multiple cyclizations |

The implementation of tert-butyl piperidin-4-ylcarbamate within these orthogonal schemes provides access to piperidine-functionalized amino acid building blocks that can be selectively deprotected for subsequent modifications [27] [28]. Recent developments have demonstrated the utility of this compound in constructing peptide architectures with enhanced structural complexity [29] [30].

Multi-dimensional protection strategies have enabled the synthesis of peptides with unprecedented architectural diversity. The development of safety-catch protecting groups that remain stable under standard cleavage conditions but can be activated through chemical manipulation represents a significant advancement in this field [31]. These groups provide a fourth dimension of orthogonality, expanding the synthetic possibilities for complex peptide construction.

The chemoselective peptide ligation approach has emerged as a powerful methodology for constructing diverse peptide structural motifs [27]. This strategy utilizes benzofuran moieties as peptide salicylaldehyde ester surrogates and Dap-Ser/Lys-Ser dipeptides as hydroxyl amino functionality, enabling the formation of native peptidic linkages at ligation sites [27].

Recent research has focused on developing green chemistry approaches for orthogonal protection strategies. The elimination of side-chain orthogonal protective groups of arginine and histidine has been identified as critical for improving solid-phase peptide synthesis sustainability through increased atom economy and decreased impurity formation [32]. The combination of Oxyma Pure and tert-butyl ethyl carbodiimide in optimized ratios has enabled the use of side-chain free arginine and histidine in environmentally friendly solvents [32].

Mitigation of Side Reactions During N-Terminal Deprotection

The prevention and mitigation of side reactions during N-terminal deprotection represents a critical aspect of successful peptide synthesis. These unwanted reactions can significantly impact the purity and yield of the final peptide product, necessitating the development of specialized strategies and optimized protocols [33] [34] [35].

The most prevalent side reactions during N-terminal deprotection include aspartimide formation, alpha-carbon racemization, and various alkylation reactions [34] [14]. Aspartimide formation occurs predominantly during basic deprotection of Fmoc groups, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs [35] [14]. This cyclization reaction can lead to peptide bond cleavage and the formation of both alpha and beta-linked peptide products [14].

| Side Reaction | Occurrence | Prevention/Mitigation Strategies |

|---|---|---|

| Aspartimide formation | During Fmoc deprotection (Asp-Gly, Asp-Ala sequences) | Add HOBt to piperidine; use backbone protection groups |

| Alpha-carbon racemization | During coupling of activated amino acids | Use mild coupling conditions; avoid high temperatures |

| Diketopiperazine formation | At dipeptide stage, especially with proline | Use 2-chlorotrityl resin; add amino acids as dipeptides |

| N-terminal guanidinylation | With uronium coupling reagents | Use preactivation protocols; in situ neutralization |

| Cysteine alkylation | During TFA cleavage with Boc strategy | Add scavengers (thioanisole, EDT) to TFA cocktails |

| Methionine oxidation | During TFA cleavage with oxidizing conditions | Use reducing agents (DTT, TCEP) in cleavage mixtures |

| Tryptophan alkylation | During TFA cleavage with electrophilic species | Add scavengers (thioanisole) during cleavage |

The prevention of aspartimide formation has been addressed through multiple approaches. The addition of 1-hydroxybenzotriazole to piperidine deprotection solutions significantly reduces the formation of these cyclic byproducts [36] [14]. More recently, the development of cyanosulfurylide protecting groups for aspartic acid has provided complete suppression of aspartimide formation while maintaining efficient synthesis protocols [35].

The implementation of backbone protection strategies using groups such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acids preceding aspartic acid residues effectively prevents cyclization [14]. These groups are removed during the final TFA cleavage step without requiring additional synthetic manipulations [14].

Advanced deprotection methodologies have been developed to minimize side reactions while maintaining synthetic efficiency. The use of alternative deprotection reagents such as dipropylamine for Fmoc removal has demonstrated significantly reduced aspartimide formation compared to traditional piperidine protocols [37]. This approach maintains deprotection efficiency while improving the overall quality of the crude peptide product [37].

The development of thiol-labile amino protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has provided alternative strategies for minimizing side reactions [34]. These groups can be removed under nearly neutral conditions using p-toluenethiol/pyridine, greatly suppressing the formation of aspartimide and racemization products [34].

Scavenger strategies play a crucial role in mitigating side reactions during both N-terminal deprotection and final cleavage procedures. The careful selection and optimization of scavenger cocktails can significantly reduce the formation of alkylated peptide products [33] [20]. Common scavenger combinations include triisopropylsilane for cation trapping, water for tert-butyl cation quenching, and various thiols for preventing oxidation and alkylation [20].

Recent research has focused on developing environmentally sustainable approaches to side reaction mitigation. The implementation of microwave-assisted synthesis protocols with optimized deprotection conditions has demonstrated improved efficiency while reducing the formation of unwanted byproducts [37]. These approaches utilize shorter reaction times and more precise temperature control to minimize exposure to potentially damaging conditions [38].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant